2,5-Diiodo-3-(trifluoromethyl)pyridine
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Overview
Description
2,5-Diiodo-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F3I2N and a molecular weight of 398.89 g/mol . This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyridine ring. It is used as a building block in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries.
Preparation Methods
The synthesis of 2,5-Diiodo-3-(trifluoromethyl)pyridine typically involves the iodination of a trifluoromethylpyridine precursor. One common method includes the reaction of 3-(trifluoromethyl)pyridine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and elevated temperatures to facilitate the iodination process.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high efficiency and scalability .
Chemical Reactions Analysis
2,5-Diiodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atoms.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Scientific Research Applications
2,5-Diiodo-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Diiodo-3-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atoms can form halogen bonds with target proteins, influencing their activity and function . These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry and drug design .
Comparison with Similar Compounds
2,5-Diiodo-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2,3-Diiodo-5-(trifluoromethyl)pyridine: This compound has a similar structure but with different positions of the iodine atoms, leading to distinct chemical properties and reactivity.
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: This compound features a pyrrolo[2,3-b]pyridine core, which imparts different electronic and steric effects compared to the pyridine ring.
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: This compound contains chlorine and fluorine atoms instead of iodine, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H2F3I2N |
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Molecular Weight |
398.89 g/mol |
IUPAC Name |
2,5-diiodo-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H |
InChI Key |
QBICEAQJEAPYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)I)I |
Origin of Product |
United States |
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